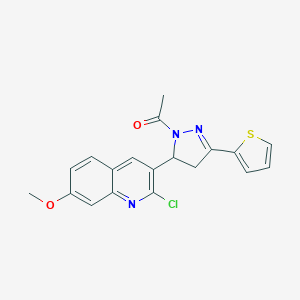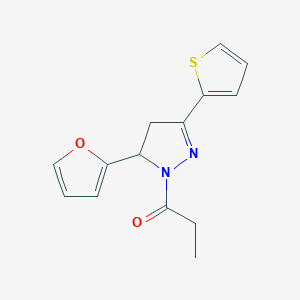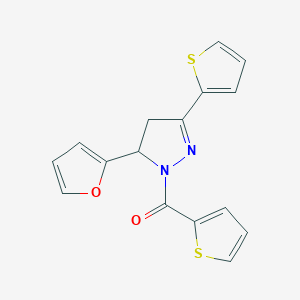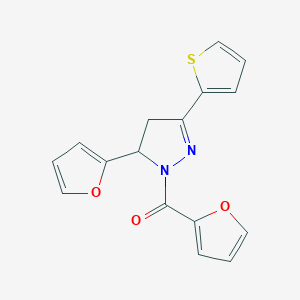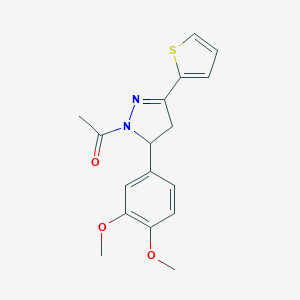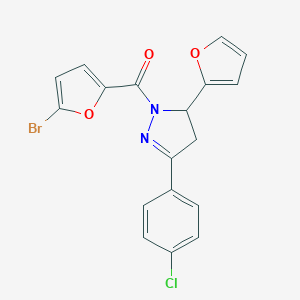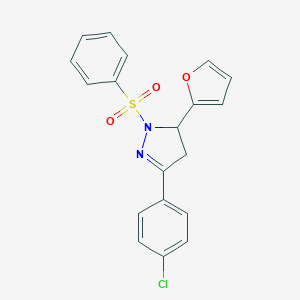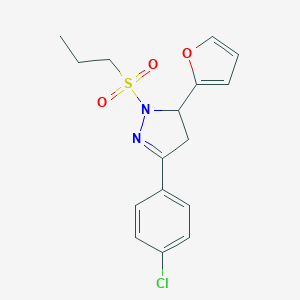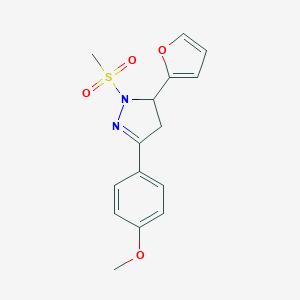![molecular formula C23H26N2O6S2 B488591 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one CAS No. 724437-57-4](/img/structure/B488591.png)
3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the benzo[c]chromen-6-one family This compound is characterized by the presence of two piperidinylsulfonyl groups attached at the 3 and 8 positions of the benzo[c]chromen-6-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one can be achieved through a multi-step process involving the functionalization of the benzo[c]chromen-6-one core. One common method involves the initial formation of the benzo[c]chromen-6-one scaffold through a tandem photo-thermal-photo reaction sequence starting from 3,4-dichlorocoumarins and a 1,3-butadiene . This process includes photo-induced [4 + 2] and [2 + 2] cycloadditions, followed by silica gel-promoted elimination of hydrogen chloride and electrocyclic cyclobutene ring opening, and finally a photo-induced 6π electrocyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely. Purification is often achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of substituted piperidinylsulfonyl derivatives.
Scientific Research Applications
3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(2-chloro-benzyloxy)-benzo[c]chromen-6-one
- 1,3-bis(4-chloro-benzyloxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one
- 1,3-bis-benzyloxy-benzo[c]chromen-6-one
Uniqueness
3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one is unique due to the presence of piperidinylsulfonyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3,8-bis(piperidin-1-ylsulfonyl)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S2/c26-23-21-15-17(32(27,28)24-11-3-1-4-12-24)7-9-19(21)20-10-8-18(16-22(20)31-23)33(29,30)25-13-5-2-6-14-25/h7-10,15-16H,1-6,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVAJLOCEGURNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C=C(C=C4)S(=O)(=O)N5CCCCC5)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
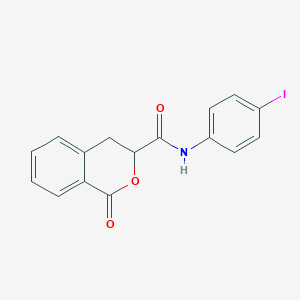
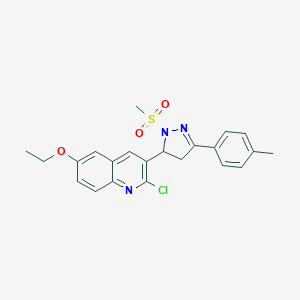
![1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B488518.png)
